Plazinemdor - 2378285-59-5

Plazinemdor

Catalog Number: EVT-3462668
CAS Number: 2378285-59-5
Molecular Formula: C21H19ClF2N4O2
Molecular Weight: 432.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Plazinemdor is a novel compound classified as a positive allosteric modulator of the N-methyl-D-aspartate receptor, primarily investigated for its therapeutic potential in treating neurological disorders. Its chemical structure is characterized by the formula C21H19ClF2N4O2C_{21}H_{19}ClF_{2}N_{4}O_{2}, and it is also known by its developmental code name CAD-9303. The compound has garnered attention due to its ability to enhance synaptic transmission and neuroprotection, making it a candidate for conditions such as Alzheimer's disease and other cognitive impairments.

Source and Classification

Plazinemdor was developed through collaborative research efforts aimed at exploring allosteric modulation of glutamatergic signaling pathways. It falls under the category of small molecule drugs and is classified as a central nervous system agent. The compound is currently undergoing various stages of clinical trials to assess its efficacy and safety profile in humans.

Synthesis Analysis

Methods and Technical Details

The synthesis of Plazinemdor involves several key steps that ensure the correct formation of its complex molecular structure. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for subsequent reactions.
  2. Reactions: Key reactions include nucleophilic substitutions, coupling reactions, and cyclization processes that construct the core structure of Plazinemdor.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are critical for achieving optimal yields and purity.

Molecular Structure Analysis

Structure and Data

Plazinemdor's molecular structure features a unique arrangement of atoms that contribute to its pharmacological activity. The compound's three-dimensional conformation plays a crucial role in its interaction with the N-methyl-D-aspartate receptor.

  • Molecular Formula: C21H19ClF2N4O2C_{21}H_{19}ClF_{2}N_{4}O_{2}
  • Molecular Weight: Approximately 432.85 g/mol
  • Structural Features: The presence of halogen atoms (chlorine and fluorine) enhances binding affinity and specificity towards the target receptor.

Advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate the exact spatial arrangement of atoms within Plazinemdor.

Chemical Reactions Analysis

Reactions and Technical Details

Plazinemdor undergoes various chemical reactions that are essential for its activity:

  1. Binding Mechanism: As a positive allosteric modulator, Plazinemdor binds to sites on the N-methyl-D-aspartate receptor distinct from the active site, thereby enhancing receptor activity without directly activating it.
  2. Metabolic Pathways: In vivo studies indicate that Plazinemdor is metabolized through cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.

Understanding these reactions helps in predicting the pharmacokinetics and potential side effects associated with Plazinemdor.

Mechanism of Action

Process and Data

Plazinemdor exerts its effects primarily through modulation of glutamatergic neurotransmission:

  • Allosteric Modulation: By binding to an allosteric site on the N-methyl-D-aspartate receptor, Plazinemdor increases the receptor's response to endogenous glutamate.
  • Neuroprotective Effects: This modulation leads to enhanced synaptic plasticity, which is crucial for learning and memory processes, while also providing neuroprotection against excitotoxicity.

Preclinical studies have demonstrated significant improvements in cognitive function in animal models treated with Plazinemdor, supporting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Plazinemdor exhibits several notable physical and chemical properties:

These properties are critical for determining appropriate dosing forms and delivery mechanisms in clinical settings.

Applications

Scientific Uses

Plazinemdor's primary applications lie within neuroscience research:

  • Therapeutic Development: Investigated as a treatment option for cognitive disorders such as Alzheimer's disease, where enhancing glutamatergic signaling could mitigate symptoms.
  • Research Tool: Utilized in preclinical studies to better understand the role of N-methyl-D-aspartate receptors in synaptic plasticity and memory formation.

The ongoing research into Plazinemdor aims not only to validate its therapeutic efficacy but also to explore its broader implications in neuropharmacology.

Molecular Pharmacology of Plazinemdor as an NMDA Receptor Modulator

Mechanisms of NMDA Receptor Positive Allosteric Modulation by Plazinemdor

Plazinemdor enhances NMDA receptor function through non-competitive positive allosteric modulation (PAM). Its binding occurs at a novel extracellular interface between the GluN1 subunit’s amino-terminal domain (ATD) and the GluN2A subunit’s ligand-binding domain (LBD). This stabilizes the active conformation of the receptor, increasing agonist (glutamate/glycine) binding affinity by 3.2-fold without affecting baseline receptor activity. Crucially, Plazinemdor prolongs channel open time by 47% and reduces desensitization kinetics by 32%, as demonstrated in single-channel recordings from recombinant GluN1/GluN2A receptors [4] [10].

Table 1: Functional Effects of Plazinemdor on GluN1/GluN2A Receptors

ParameterControl+ Plazinemdor (10 µM)Change (%)
Glutamate EC₅₀1.8 µM0.56 µM-69%
Channel mean open time4.1 ms6.0 ms+47%
Desensitization τ8.2 s5.6 s-32%
Deactivation τ342 ms521 ms+52%

Electrophysiological studies reveal Plazinemdor’s voltage-independent action distinguishes it from pore blockers like Mg²⁺. It operates via a membrane-to-channel inhibition (MCI) pathway, accessing its binding site through hydrophobic membrane fenestrations—a mechanism confirmed by mutagenesis of residues lining these pathways (e.g., GluN2A-M629) [10].

Subtype-Specific Interactions: Selectivity for GluN2A-Containing NMDA Receptors

Plazinemdor exhibits >100-fold selectivity for GluN2A-containing receptors over other GluN2 subtypes. Radioligand binding assays show Kᵢ values of 28 nM for GluN2A versus 3.2 µM for GluN2B and >10 µM for GluN2C/D. This specificity arises from Plazinemdor’s complementarity with a GluN2A-unique subpocket formed by residues Pro405, Leu407, and Tyr109 (GluN1). Mutagenesis of Pro405 to lysine (GluN2B-equivalent) abolishes 92% of Plazinemdor’s potentiation [4] [5] [9].

Synaptic localization studies indicate Plazinemdor preferentially modulates thalamocortical sensory inputs, where GluN2A dominates postsynaptic densities (PSD-95 colocalization: 78% vs. 22% in corticothalamic synapses). This aligns with enhanced LTP in hippocampal CA1 neurons (GluN2A-rich) but not in GluN2B-dominant striatal pathways [5] [9]. Notably, GluN2A haploinsufficiency reduces Plazinemdor’s efficacy in restoring LTP deficits in Aβ-treated aging mice, confirming target dependence [9].

Comparative Pharmacological Profiling Against Other NMDA Receptor PAMs

Plazinemdor’s bimodal mechanism (agonist affinity + channel gating) contrasts with clinical-stage NMDA PAMs:

Table 2: Comparative Profiling of NMDA Receptor PAMs

PropertyPlazinemdorNYX-2925SAGE-718
GluN2 SubtypeGluN2A-selectiveGluN2A/B-preferentialPan-GluN2
Agonist EC₅₀ Shift3.2-fold1.8-fold1.2-fold
Open Probability+210%+85%+62%
Cognitive DomainEpisodic memoryWorking memoryExecutive function
Metabolic Stabilityt₁/₂ = 14h (human)t₁/₂ = 7ht₁/₂ = 9h

Plazinemdor outperforms NYX-2925 in disease-modifying potential, evidenced by 68% greater rescue of dendritic spine density in Aβ-treated cortical neurons versus NYX-2925 (32%) [7]. Its GluN2A selectivity avoids off-target effects observed with pan-modulators like SAGE-718, which enhances extrasynaptic GluN2B currents linked to excitotoxicity [4] [10]. Molecular dynamics simulations confirm Plazinemdor’s binding site is distinct from NYX-2925 (which occupies an LBD hinge region), enabling synergistic co-application [7].

Structural Determinants of Plazinemdor Binding: Insights from Molecular Docking and Dynamics

Cryo-EM structures (3.2 Å resolution) reveal Plazinemdor binds at a heterodimeric interface between GluN1-ATD and GluN2A-LBD. Key interactions include:

  • Hydrogen bonding between Plazinemdor’s carbonyl oxygen and GluN1-Tyr109
  • π-π stacking of its fluorophenyl ring with GluN2A-Phe406
  • Hydrophobic packing against GluN2A-Leu407 and Met629

Figure: Plazinemdor Binding Site (Homology Model Based on PDB 7SAD) Highlighting Key Residues

[GluN1-ATD]  |  Tyr109 — H-bond  |  [Plazinemdor] — π-stack — Phe406 [GluN2A-LBD]  |  Leu407/Met629 — Hydrophobic pocket  

Molecular dynamics (200 ns simulations) show Plazinemdor binding reorients the GluN1-GluN2A dimer by 7.8°, stabilizing the ATD-LBD "closed-cleft" conformation associated with high agonist affinity. This allosteric network propagates to the channel gate via the M3 helix, increasing pore diameter by 0.9 Å. Mutating Met629 to alanine reduces Plazinemdor’s binding free energy by 8.2 kcal/mol (MM/GBSA calculations), validating its role in hydrophobic anchoring [7] [9] [10].

Plazinemdor’s conformational selection mechanism differs from classical induced fit: pre-existing receptor sub-states competent for binding are enriched by 15-fold upon Plazinemdor exposure, as shown by Markov state modeling [7].

Properties

CAS Number

2378285-59-5

Product Name

Plazinemdor

IUPAC Name

5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C21H19ClF2N4O2

Molecular Weight

432.8 g/mol

InChI

InChI=1S/C21H19ClF2N4O2/c1-21(24)9-27(10-21)17(29)8-26-11-25-19-18(20(26)30)14(7-28(19)13-3-4-13)12-2-5-16(23)15(22)6-12/h2,5-7,11,13H,3-4,8-10H2,1H3

InChI Key

NULHGWQIRTXKAY-UHFFFAOYSA-N

SMILES

CC1(CN(C1)C(=O)CN2C=NC3=C(C2=O)C(=CN3C4CC4)C5=CC(=C(C=C5)F)Cl)F

Canonical SMILES

CC1(CN(C1)C(=O)CN2C=NC3=C(C2=O)C(=CN3C4CC4)C5=CC(=C(C=C5)F)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.